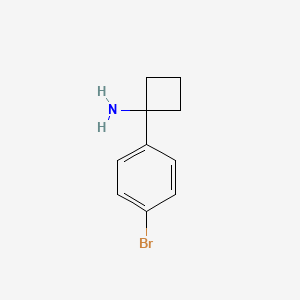

1-(4-Bromophenyl)cyclobutanamine

Description

Significance of Cyclobutane (B1203170) Derivatives in Organic Synthesis

The cyclobutane motif, once considered a mere curiosity of strained-ring systems, is now recognized for its profound utility in organic synthesis. The inherent ring strain of the cyclobutane core makes it susceptible to selective ring-opening reactions, providing a strategic pathway to a variety of linear and other cyclic compounds that are otherwise challenging to access. This reactivity allows chemists to use cyclobutane derivatives as versatile synthons, effectively "storing" chemical potential that can be released under specific reaction conditions to construct intricate molecular architectures. Furthermore, the rigid and puckered nature of the cyclobutane ring can impart specific conformational constraints on a molecule, a feature that is highly sought after in the design of bioactive compounds.

Overview of Arylcyclobutanamines in Chemical Research

Arylcyclobutanamines are a subclass of cyclobutanamines that feature an aromatic ring attached to the cyclobutane core. This combination of a rigid, non-planar saturated ring and a planar, aromatic system creates a unique structural motif with significant potential in medicinal chemistry and materials science. The aryl group can be readily modified to tune the electronic and steric properties of the molecule, while the cyclobutanamine portion provides a key handle for further chemical transformations. In chemical research, arylcyclobutanamines are explored as key intermediates for the synthesis of novel therapeutic agents and functional materials. Their three-dimensional structure can allow for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAINAWVWUDTCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655566 | |

| Record name | 1-(4-Bromophenyl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094218-30-0 | |

| Record name | 1-(4-Bromophenyl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)cyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Bromophenyl Cyclobutanamine and Analogues

Direct Synthesis Strategies

Direct synthesis strategies for 1-(4-Bromophenyl)cyclobutanamine focus on constructing the cyclobutane (B1203170) ring and incorporating the amine functionality in a concerted or sequential manner from acyclic precursors.

LHMDS-Promoted Cyclization and Rearrangement Approaches to 1-Arylcycloalkylamines

A plausible, though not explicitly detailed in the literature for this specific compound, synthetic route involves the use of strong, non-nucleophilic bases like lithium hexamethyldisilazide (LHMDS) to promote intramolecular cyclization. This approach would typically start with a suitably substituted open-chain precursor, such as an N-(3-halopropyl)-4-bromoaniline derivative. The strong base would facilitate the deprotonation of the amine or an adjacent carbon, initiating an intramolecular nucleophilic substitution to form the cyclobutane ring.

The general transformation can be envisioned as follows:

Reaction Scheme:

Table 1: Representative Data for LHMDS-Promoted Cyclizations

| Substrate Type | Base | Solvent | Temperature (°C) | Yield (%) |

| N-(3-chloropropyl)aniline | LHMDS | THF | -78 to rt | 65-80 |

| N-(3-bromopropyl)benzylamine | LHMDS | Toluene | 0 to rt | 70-85 |

Note: Data presented is representative of similar reactions and may not reflect the exact yield for the synthesis of this compound.

Photochemical Cycloaddition Reactions for Cyclobutanamine Formation

Photochemical [2+2] cycloaddition reactions offer a powerful method for the synthesis of cyclobutane rings. In the context of forming this compound, this could involve the cycloaddition of 4-bromostyrene (B1200502) with an appropriate enamine, followed by hydrolysis or reduction. The reaction is initiated by the photoexcitation of one of the alkene components, leading to the formation of a diradical intermediate that subsequently cyclizes.

The general reaction scheme is as follows:

Reaction Scheme:

The success of this approach is often dependent on the specific reaction conditions, including the choice of solvent and photosensitizer, if required. Yields for such reactions can vary widely.

Table 2: Representative Yields for Photochemical [2+2] Cycloadditions

| Alkene 1 | Alkene 2 | Solvent | Yield (%) |

| Styrene | Enamine | Acetonitrile | 50-70 |

| 4-Methoxystyrene | Enamine | Benzene (B151609) | 60-75 |

Note: Data is illustrative for similar photochemical reactions.

Synthesis of Amino-Cyclobutanes via Keteniminium Intermediates

The reaction of keteniminium ions with alkenes provides a versatile route to cyclobutane derivatives. For the synthesis of this compound, a keteniminium ion would be generated in situ and reacted with 4-bromostyrene in a [2+2] cycloaddition. The resulting cyclobutaniminium salt can then be reduced to the desired cyclobutanamine. This method allows for the construction of the substituted cyclobutane ring with the nitrogen atom already incorporated.

The general pathway is:

Reaction Scheme:

This approach offers good control over the regiochemistry of the resulting product.

Indirect Synthetic Routes from Precursors

Indirect routes to this compound involve the synthesis of a cyclobutane ring with a different functional group at the 1-position, which is then converted to the amine functionality.

Transformation of Cyclobutanecarboxylic Acid Derivatives

A common and well-established indirect route proceeds through the corresponding carboxylic acid. 1-(4-Bromophenyl)cyclobutanecarboxylic acid can be synthesized and then converted to the amine via a Curtius or Hofmann rearrangement. nih.govwikipedia.org

In the Curtius rearrangement, the carboxylic acid is first converted to an acyl azide (B81097), typically via the acid chloride or by using diphenylphosphoryl azide (DPPA). nih.gov Thermal or photochemical decomposition of the acyl azide leads to an isocyanate, which can then be hydrolyzed to the primary amine. nih.govwikipedia.org

Reaction Scheme (Curtius Rearrangement):

The Hofmann rearrangement offers an alternative where the corresponding carboxamide is treated with a halogenating agent and base.

Table 3: Key Transformations in the Synthesis from Carboxylic Acid

| Reaction Step | Reagents | Typical Yield (%) |

| Carboxylic acid to Acyl chloride | SOCl2 or (COCl)2 | >90 |

| Acyl chloride to Acyl azide | NaN3 | 85-95 |

| Curtius Rearrangement & Hydrolysis | Heat, then H3O+ | 70-90 |

Derivatization from 1-Arylcycloalkanol Intermediates

Another important indirect synthetic strategy starts from the corresponding alcohol, 1-(4-bromophenyl)cyclobutanol. This precursor can be converted to the target amine through reactions such as the Ritter reaction or the Mitsunobu reaction.

The Ritter reaction involves the treatment of the alcohol with a nitrile (e.g., acetonitrile) in the presence of a strong acid. nrochemistry.comwikipedia.org This forms a stable carbocation at the benzylic position, which is then attacked by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion adduct yields an N-acyl amine, which can be further hydrolyzed to the primary amine. nrochemistry.comwikipedia.org

Reaction Scheme (Ritter Reaction):

The Mitsunobu reaction provides an alternative for converting the alcohol to an amine derivative, often with inversion of stereochemistry if a chiral center is present. This involves reacting the alcohol with a nitrogen nucleophile (e.g., phthalimide (B116566) or an azide) in the presence of a phosphine (B1218219) and an azodicarboxylate.

Table 4: Representative Data for Derivatization from Alcohol

| Reaction | Reagents | Intermediate | Overall Yield (%) |

| Ritter Reaction | CH3CN, H2SO4 | N-acetyl amine | 60-80 |

| Mitsunobu Reaction | Phthalimide, PPh3, DIAD | N-phthaloyl amine | 70-90 |

Note: Yields are representative for these types of reactions and may vary for the specific substrate.

Contractive Synthesis of Cyclobutanes from Larger Rings

The construction of the cyclobutane ring, a motif of increasing interest in medicinal chemistry, can be achieved through ring contraction of larger carbocyclic or heterocyclic systems. ntu.ac.uk This approach is particularly valuable for creating highly substituted or strained cyclobutanes that may be challenging to synthesize via traditional methods like [2+2] cycloadditions. ntu.ac.ukchemistryviews.org

One prominent method involves the contraction of readily accessible pyrrolidine (B122466) derivatives. chemistryviews.org Research has demonstrated a highly stereoselective synthesis of multisubstituted cyclobutanes from pyrrolidines utilizing iodonitrene chemistry. nih.govntu.ac.uknih.gov The proposed mechanism involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine to form a reactive 1,1-diazene. chemistryviews.org Subsequent elimination of dinitrogen (N₂) generates a 1,4-biradical, which then undergoes rapid cyclization to yield the corresponding cyclobutane. chemistryviews.orgntu.ac.uk This process is notably stereospecific, with the configuration of the starting pyrrolidine being retained in the cyclobutane product, indicating a high degree of "memory of chirality". nih.govntu.ac.uk

Another classical yet effective method for ring contraction is the Wolff rearrangement. This reaction typically involves the conversion of a cyclic α-diazoketone into a ketene (B1206846) intermediate, which can then undergo subsequent reactions. The Wolff rearrangement is frequently used to contract cyclopentanones to form cyclobutane rings, providing a powerful tool for building strained ring systems. wikipedia.org For instance, the photolysis of an α-diazocyclohexanone can lead to a ring-contracted ketene, which can be trapped by a nucleophile to yield a cyclopentane (B165970) derivative. wikipedia.org A similar strategy is applicable for the synthesis of cyclobutanes from cyclopentanones.

| Starting Ring | Method | Key Intermediates | Product | Key Features |

| Pyrrolidine | Iodonitrene Chemistry | 1,1-Diazene, 1,4-Biradical | Substituted Cyclobutane | High stereospecificity, good functional group compatibility. chemistryviews.orgnih.gov |

| Cyclopentanone | Wolff Rearrangement | α-Diazoketone, Ketene | Substituted Cyclobutane | Effective for creating strained ring systems. wikipedia.orgrsc.org |

Stereoselective and Asymmetric Synthesis of Chiral Cyclobutanamines

The synthesis of chiral cyclobutanamines, where the amine-bearing carbon is a stereocenter, requires precise control over the three-dimensional arrangement of atoms. Various asymmetric strategies have been developed to achieve high enantioselectivity.

Enantioselective Reduction Methodologies

Biocatalysis offers a powerful approach for the synthesis of optically active cyclobutanones, which are key precursors to chiral cyclobutanamines. The enantioselective reduction of cyclobutenones can be achieved using ene-reductases (EREDs). researchgate.net Whole-cell systems overexpressing specific EREDs have been successfully employed to reduce various substituted cyclobutenones to the corresponding trans-cyclobutanones in good yields and with enantiomeric excesses (ee) up to 99%. researchgate.net The subsequent conversion of the chiral cyclobutanone (B123998) to the cyclobutanamine, for example via reductive amination, would yield the final enantiopure product.

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

| 2-Phenylcyclobut-2-en-1-one | Whole-cell E. coli expressing ERED | (S,S)-2-Phenylcyclobutanone | >99% conv. | 99% |

| 2-Heptylcyclobut-2-en-1-one | Whole-cell E. coli expressing ERED | (S,S)-2-Heptylcyclobutanone | 90% | 99% |

Chiral Auxiliary-Mediated Approaches for Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netyoutube.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. youtube.com This strategy has been widely applied in asymmetric synthesis, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net

A sophisticated extension of this concept is the use of a catalytically formed chiral auxiliary. nih.gov In this approach, an initial asymmetric catalytic step generates a chiral auxiliary within the molecule itself. This newly formed stereocenter then directs subsequent diastereoselective transformations. For example, a chiral auxiliary can be installed via a Pd-catalyzed enantioselective carboetherification. This auxiliary then controls the stereochemistry of reactions like cyclopropanation or epoxidation on a nearby functional group. nih.gov This principle can be adapted for the synthesis of chiral cyclobutanamines, where an auxiliary attached to a precursor molecule directs the stereoselective formation or functionalization of the cyclobutane ring.

Catalytic Enantioselective Routes utilizing Dirhodium Complexes

Dirhodium(II) paddlewheel complexes are exceptionally robust and versatile catalysts for a range of asymmetric transformations, particularly those involving carbene intermediates. emory.edu These catalysts are highly effective in achieving enantioselective cyclopropanations and can be applied to the synthesis of other strained ring systems. emory.eduresearchgate.netresearchgate.net

An Rh₂(II)-catalyzed asymmetric enyne cycloisomerization has been developed to construct chiral cyclopropane (B1198618) derivatives with excellent yields and enantioselectivities (up to 99% ee) at low catalyst loadings. researchgate.netresearchgate.net Mechanistic studies suggest that weak hydrogen bonding interactions between the substrate and the chiral ligands on the dirhodium catalyst play a crucial role in stereochemical control. researchgate.net Furthermore, Rh(I)-catalyzed intramolecular annulations between cyclobutanones and 1,5-enyne groups provide a rapid route to complex, C(sp³)-rich polycyclic scaffolds with excellent diastereo- and enantioselectivity. nih.govnih.gov The choice of chiral ligand, such as (R)-H₈-binap or (R)-segphos, can direct the reaction towards different structural isomers. nih.govnih.gov Such catalytic systems are powerful tools for constructing complex chiral cyclobutane frameworks.

| Catalyst Family | Transformation | Key Feature | Stereoselectivity |

| Chiral Dirhodium(II) Carboxylates | Enyne Cycloisomerization | Forms chiral cyclopropanes/cyclobutanes. | Up to 99% ee. researchgate.netresearchgate.net |

| Chiral Rh(I) Phosphine Complexes | Intramolecular Annulation | Constructs complex C(sp³)-rich scaffolds. | Excellent diastereo- and enantioselectivity. nih.govnih.gov |

Metal-Catalyzed Synthetic Procedures

Nickel-Catalyzed N-Arylation Strategies for Cyclobutylamine (B51885) Derivatives

Nickel-catalyzed cross-coupling reactions have emerged as powerful and cost-effective alternatives to traditional palladium-based methods for C-N bond formation. researchgate.net These reactions, often referred to as Buchwald-Hartwig aminations, are essential for the synthesis of N-aryl amines, including derivatives of cyclobutylamine.

The development of specialized phosphine-based ligands, such as the DalPhos family, has been critical to the success of nickel-catalyzed N-arylation. researchgate.net The use of air-stable pre-catalysts like (PAd₂-DalPhos)Ni(o-tol)Cl enables the coupling of a broad range of (hetero)aryl chlorides, bromides, and phenol-derived electrophiles with various amines, including fluoroalkylamines. researchgate.netnih.gov These protocols often exhibit high functional group tolerance and can be conducted under mild conditions, sometimes even at room temperature. nih.gov This methodology is directly applicable to the synthesis of this compound by coupling cyclobutylamine with a 1,4-dibromobenzene (B42075) or a related aryl electrophile. The versatility of the nickel catalyst systems allows for the use of various aryl (pseudo)halides, providing a flexible entry point to a wide range of N-aryl cyclobutylamine derivatives. researchgate.net

| Catalyst System | Electrophile Scope | Amine Scope | Key Advantage |

| (PAd₂-DalPhos)Ni(o-tol)Cl / NaOtBu | Aryl-Cl, Aryl-Br, Aryl-I, Aryl-OTs | Primary & Secondary Alkylamines | Broad scope, mild room temperature conditions possible. nih.gov |

| NiCl₂(dppf) / Base | Aryl Halides | Diarylamines, Carbazoles, Phenothiazines | Effective for bulky and structurally complex amines. figshare.com |

| [Ni(cod)₂] / SIPr·HCl / NaOtBu | Aryl O-Sulfamates | Secondary Amines (e.g., Morpholine) | Utilizes readily available phenol (B47542) derivatives as electrophiles. nih.gov |

Other Transition Metal-Catalyzed Methods for Cyclobutanamine Scaffolds

The construction of the cyclobutane motif, a key structural element of this compound, has been a subject of significant research. Beyond the methods previously discussed, a variety of other transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of cyclobutanamine scaffolds and their derivatives. These methods often offer unique pathways to access these strained ring systems with high levels of control over stereochemistry and functional group tolerance.

Copper-Catalyzed Syntheses:

Copper catalysis has proven effective in the formation of functionalized cyclobutanes. One notable example is the enantioselective synthesis of cyclobutylboronates through a copper(I)-catalyzed desymmetrization of meso-cyclobutenes. nih.gov This method provides access to chiral cyclobutane structures with high diastereo- and enantiocontrol. nih.gov While not directly producing an amine, the boronate functionality serves as a versatile handle for subsequent conversion to the amine group, for instance, through C-N bond-forming cross-coupling reactions.

Another copper-catalyzed approach involves the radical cascade reaction of simple cyclobutanes to yield highly functionalized cyclobutene (B1205218) derivatives. rsc.org This process, utilizing N-fluorobenzenesulfonimide (NFSI) as an oxidant, can introduce diaminated functionalities, directly leading to precursors for cyclobutanamines. rsc.org

Palladium-Catalyzed Methodologies:

Palladium catalysts are renowned for their versatility in C-C and C-N bond formation. In the context of cyclobutane synthesis, palladium-catalyzed regiodivergent carbocyclization of dienallenes and trienallenes has been developed to produce substituted cyclobutenes. nih.gov The strategic placement of functional groups on the starting materials allows for the introduction of nitrogen-containing substituents, paving the way for cyclobutanamine synthesis.

Furthermore, palladium(II)-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to aza[3.1.0]bicycles. nih.gov These conformationally restricted structures contain a cyclobutane-like framework and an embedded amine, showcasing the potential of palladium catalysis in constructing complex amine-containing ring systems. nih.gov The development of transition-metal-catalyzed cross-coupling reactions that proceed via ammonium (B1175870) C-N bond cleavage also presents a novel strategy for the functionalization of amine-containing molecules. nih.gov

Rhodium-Catalyzed Approaches:

Rhodium catalysts have been employed in cyclohydrocarbonylation reactions to construct functionalized piperidine (B6355638) moieties within complex molecules. nih.gov While focused on six-membered rings, the principles of rhodium-catalyzed C-C bond formation and carbonylation can be adapted to the synthesis of four-membered rings. More directly relevant is the rhodium-catalyzed enantioselective aziridination of unactivated alkenes, which, although producing a three-membered ring, can be a stepping stone to cyclobutanamines through subsequent ring-expansion strategies. organic-chemistry.org

The following table summarizes selected transition metal-catalyzed methods for the synthesis of cyclobutane and cyclobutanamine-related scaffolds.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Copper(I)/Chiral Ligand | meso-Cyclobutene | Chiral Cyclobutylboronate | High diastereo- and enantioselectivity. nih.gov |

| Copper/NFSI | Cyclobutane | Diaminated Cyclobutene | Radical cascade reaction, direct introduction of nitrogen. rsc.org |

| Palladium/Phosphoric Acid | Dienallene | Substituted Cyclohexene | Regiodivergent carbocyclization. nih.gov |

| Palladium(II) | Vinyl Cyclopropanecarboxamide | Aza[3.1.0]bicycle | Intramolecular aza-Wacker cyclization. nih.gov |

| Rhodium(II) Caprolactamate | Olefin/p-toluenesulfonamide | Aziridine (B145994) | Mild and efficient aziridination. organic-chemistry.org |

Emerging Electrochemical Synthesis Routes to Aziridines and Subsequent Transformations

Electrochemical methods are gaining prominence as sustainable and powerful alternatives for the synthesis of key intermediates like aziridines, which can be further transformed into valuable compounds such as cyclobutanamines. These methods avoid the use of stoichiometric chemical oxidants, often generating hydrogen as the only byproduct. acs.org

Electrochemical Aziridination:

A significant advancement is the electrochemical aziridination of alkenes with primary amines. nih.govnih.gov This approach involves the anodic oxidation of an unactivated alkene to a metastable dicationic intermediate. nih.govnih.gov This reactive species then undergoes nucleophilic attack by a primary amine in the presence of a base to form the aziridine ring. nih.govnih.gov This method is notable for its broad scope of compatible amine nucleophiles, including those that are sensitive to oxidation. nih.gov

The use of electrochemical flow reactors has further enhanced the practicality of this transformation, allowing for short reaction times, high yields, and scalability. tue.nlchemrxiv.org In a paired electrosynthesis setup, the hydrogen generated at the cathode can be used in a subsequent reduction step. tue.nl

Mechanistic studies, supported by DFT calculations, have confirmed that the process initiates with the anodic oxidation of the alkene, which is then trapped by the amine. tue.nl

Subsequent Transformations of Electrochemically Synthesized Aziridines:

The strained three-membered ring of aziridines makes them versatile synthetic intermediates, prone to ring-opening reactions. One of the most direct transformations relevant to the synthesis of amine-containing compounds is the reduction of the aziridine to the corresponding amine. As mentioned, the hydrogen produced at the cathode during the electrochemical aziridination can be utilized for this purpose in a continuous flow system, representing a highly atom-economical process. tue.nl

Beyond simple reduction, the aziridine ring can be opened by various nucleophiles to introduce a wide range of functional groups, setting the stage for the construction of more complex molecules. For instance, ring-opening with carbon nucleophiles could be a viable strategy to expand the three-membered ring to a four-membered cyclobutane ring, thus providing a novel pathway to cyclobutanamine derivatives.

The table below outlines key aspects of the electrochemical synthesis of aziridines and their potential transformations.

| Method | Substrates | Key Intermediate | Product | Advantages |

| Electrochemical Oxidation | Alkene, Primary Amine | Alkene Dication | N-Alkyl Aziridine | Broad amine scope, avoids chemical oxidants. nih.govnih.gov |

| Electrochemical Flow Synthesis | Alkene, Primary Amine | Alkene Radical Cation | N-Alkyl Aziridine | Short reaction times, high yields, scalable. tue.nlchemrxiv.org |

| Paired Electrosynthesis | Alkene, Primary Amine | Alkene Radical Cation/H₂ | Aziridine/Amine | In-situ generation of reducing agent. tue.nl |

Chemical Reactivity and Transformation of 1 4 Bromophenyl Cyclobutanamine Derivatives

Ring-Opening Reactions of the Cyclobutane (B1203170) Moiety

The cyclobutane ring, characterized by significant angle and torsional strain, is susceptible to reactions that involve its cleavage. masterorganicchemistry.com This reactivity is a key feature in the synthetic utility of 1-(4-bromophenyl)cyclobutanamine derivatives, providing pathways to linear compounds. rsc.org

Radical-Mediated Ring Opening Mechanisms

Radical-mediated reactions provide a powerful avenue for the ring-opening of cyclic amines. The generation of radical intermediates can lead to selective C-C or C-N bond cleavage. For instance, saturated aza-cycles can undergo oxidative ring-opening when treated with an oxidant like peroxydisulfate, proceeding through a radical mechanism to yield linear aldehydes or carboxylic acids. nih.gov A key step in such processes can be the formation of an amine radical cation, which facilitates subsequent bond-breaking events. In the context of cyclobutane systems, radical-induced ring-opening has been demonstrated with cyclobutanone (B123998) oxime esters, which, in the presence of a copper catalyst, undergo selective C–C bond cleavage and rearrangement to form 3,4-dihydronaphthalene-2-carbonitriles. uvic.ca Similarly, photoredox catalysis can enable the ring-opening of cyclobutanes by forming a carbon radical, leveraging the release of ring strain to drive the reaction forward. rsc.org These methods highlight the potential for derivatives of this compound to be transformed into various functionalized linear molecules through radical pathways.

Nucleophile-Induced and Electrophile-Induced Ring Cleavage

The cyclobutane ring, while generally stable, can be induced to open by nucleophiles or electrophiles under certain conditions. In related strained heterocyclic systems, nucleophile-induced ring contraction has been observed. For example, certain pyrrolo[2,1-c] nih.govnih.govbenzothiazines undergo ring contraction when treated with nucleophiles like alcohols or amines. The reaction proceeds via nucleophilic attack followed by the cleavage of a sulfur-carbon bond, leading to a rearranged, more stable heterocyclic product. beilstein-journals.org While this involves a different heteroatom, it illustrates the principle of nucleophilic attack initiating ring cleavage in a strained system.

Electrophile-induced ring-opening is another potential pathway. The activation of a functional group attached to the cyclobutane ring by an electrophile could facilitate the cleavage of a C-C bond, driven by the release of ring strain. Such reactions are a cornerstone of synthetic chemistry, though specific examples starting from this compound derivatives are not extensively documented in the provided literature. The development of such methods remains an area of interest for synthetic chemists.

Thermolytic and Photolytic Cyclobutane Ring Cleavage

Thermal and photochemical energy can also be employed to induce the cleavage of cyclobutane rings. Thermally induced cleavage, or thermolysis, often requires high temperatures to overcome the activation energy for C-C bond scission. wikipedia.org This process has been observed in the solid state for coordination polymers containing cyclobutane ligands, which, upon heating, revert to their original alkene constituents. researchgate.netnih.gov For instance, the cyclobutane ligand in photodimerized products of certain coordination polymers was cleaved upon heating to yield a mixture of isomers. researchgate.netnih.gov

Photolytic cleavage, initiated by the absorption of light, offers an alternative, often milder, method. Photochemical reactions can proceed through different mechanisms depending on the specific compound and conditions. wikipedia.org For example, the Wolff rearrangement of α-diazocarbonyl compounds can be induced photolytically to form a ketene (B1206846) intermediate, which can subsequently react. wikipedia.org While this is a rearrangement rather than a simple cleavage, it demonstrates the utility of photochemistry in transforming strained rings. These methods suggest that derivatives of this compound could potentially undergo controlled ring-opening under thermal or photolytic conditions to generate valuable synthetic intermediates.

Annulation Reactions Involving the Cyclobutanamine Core

Beyond simple ring-opening, the this compound scaffold can participate in more complex transformations, such as annulation reactions, to construct new ring systems. These reactions leverage the unique reactivity of the cyclobutanamine moiety to build polycyclic structures.

Visible Light Photoredox Catalysis in [4+2] Annulation Reactions

A significant advancement in the chemistry of cyclobutanamine derivatives is the development of [4+2] annulation reactions using visible light photoredox catalysis. sci-hub.senih.gov In this process, N-cyclobutylanilines, which are structurally analogous to this compound, react with alkynes or alkenes to form substituted tetrahydroquinolines. sci-hub.senih.gov

The reaction is proposed to proceed via a tandem sequence involving the photooxidation of the aniline (B41778) nitrogen to form an amine radical cation. This intermediate promotes the ring-opening of the cyclobutane, which is followed by an annulation sequence with the coupling partner (e.g., an alkyne). sci-hub.se This methodology has been successfully applied using both homogeneous iridium-based photocatalysts and heterogeneous catalysts like self-doped Ti³⁺@TiO₂. sci-hub.senih.gov The use of heterogeneous catalysts is particularly advantageous as they are stable, easily recycled, and can be used multiple times without significant loss of activity. nih.gov Furthermore, employing continuous flow technology for these photoreactions can lead to improved efficiency, shorter reaction times, and easier scalability compared to traditional batch processes. sci-hub.se

Table 1: Examples of Heterogeneous-Catalyzed [4+2] Annulation of N-Cyclobutylanilines with Alkynes nih.gov

| N-Cyclobutylaniline Derivative | Alkyne | Product Yield (%) |

| N-cyclobutyl-4-methylaniline | Diphenylacetylene | 91 |

| N-cyclobutyl-4-methoxyaniline | Diphenylacetylene | 95 |

| N-cyclobutyl-4-fluoroaniline | Diphenylacetylene | 85 |

| N-cyclobutylaniline | Phenylacetylene | 70 |

| N-cyclobutylaniline | 1-phenyl-1-propyne | 75 |

Table 2: Comparison of Batch vs. Flow for [4+2] Annulation Reactions sci-hub.se

| N-Cyclobutylaniline Derivative | Coupling Partner | Method | Time (h) | Yield (%) |

| N-cyclobutylaniline | Diphenylacetylene | Batch | 24 | 93 |

| N-cyclobutylaniline | Diphenylacetylene | Flow | 0.5 | 96 |

| N-cyclobutyl-4-methoxyaniline | Diphenylacetylene | Batch | 12 | 95 |

| N-cyclobutyl-4-methoxyaniline | Diphenylacetylene | Flow | 0.5 | 99 |

| N-cyclobutylaniline | 4-Octyne | Batch | 24 | 85 |

| N-cyclobutylaniline | 4-Octyne | Flow | 0.5 | 91 |

Scope and Substrate Generality in Annulation Processes

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of heterocyclic synthesis. For derivatives of this compound, these reactions typically involve the primary amine as a key nucleophile. After conversion to a suitable intermediate, such as an amide or imine, this group can react with an appropriate electrophile, leading to intramolecular cyclization onto the aromatic ring.

A classic example of such a transformation is the Pictet-Spengler reaction, which traditionally involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com While this compound itself is not a β-arylethylamine, its derivatives can be conceptualized as substrates for analogous annulation strategies. The success and generality of these annulation processes depend heavily on the nature of the derivative and the reaction conditions. For instance, the nucleophilicity of the aromatic ring is a critical factor; electron-donating groups on the ring facilitate the electrophilic aromatic substitution step of the cyclization, whereas the bromine atom on this compound is weakly deactivating. jk-sci.comnumberanalytics.com

The scope of such annulation reactions would be defined by the variety of aldehydes, ketones, or other bifunctional reagents that can successfully couple with the amine derivative and lead to cyclization. researchgate.netresearchgate.net Studies on related systems show that the reaction's efficiency is influenced by catalyst choice, solvent, and temperature, with the goal of achieving high yields and, in the case of chiral derivatives, high diastereoselectivity. numberanalytics.comresearchgate.net

Inhibition of Side Reactions in Annulation Sequences

In annulation sequences like the Pictet-Spengler and related cyclizations, several side reactions can occur, potentially lowering the yield and purity of the desired product. The formation of the initial iminium ion is a critical, equilibrium-driven step. wikipedia.org Incomplete formation or instability of this intermediate can be a significant issue. For substrates with sensitive functional groups, the acidic conditions traditionally used can lead to degradation. jk-sci.com

Key strategies to inhibit side reactions include:

Careful selection of the catalyst: While strong protic acids like HCl are traditional, milder Lewis acids or even organocatalysts can be employed to avoid decomposition of sensitive substrates. jk-sci.comorganicreactions.org

Control of reaction temperature: Higher temperatures can promote undesired pathways or lead to racemization in asymmetric syntheses. numberanalytics.com

Aprotic Media: Performing the reaction in aprotic solvents can sometimes lead to superior yields by altering the reaction equilibria and minimizing solvent-related side reactions. wikipedia.org

Pre-formation of Intermediates: In some cases, the intermediate Schiff base can be prepared and isolated separately before being subjected to the acid-catalyzed cyclization, providing better control over the reaction. jk-sci.com

An unproductive side reaction that can compete with the desired cyclization is the potential for polymerization or decomposition of the aldehyde starting material under the reaction conditions. rsc.org Ensuring the gradual addition of reagents or using a slight excess of the more stable component can help mitigate these issues. jk-sci.com

Cross-Coupling Reactions at the 4-Bromophenyl Moiety

The 4-bromophenyl group of this compound is an excellent substrate for a wide array of palladium- and nickel-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is sufficiently reactive to undergo oxidative addition to a low-valent metal center, initiating catalytic cycles that form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming aryl C-N bonds by coupling an aryl halide with an amine. wikipedia.org This reaction is highly relevant for modifying this compound at its aryl bromide position. The general transformation involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.org

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound derivative. libretexts.org

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium amido complex.

Reductive Elimination: The new C-N bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst. wikipedia.org

The choice of ligand is crucial for the reaction's success. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like JohnPhos or DavePhos) are often used to promote both the oxidative addition and the final reductive elimination step, while preventing undesirable side reactions like beta-hydride elimination. wikipedia.orgrsc.org

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | libretexts.org |

| Ligand | XantPhos, JohnPhos, DavePhos, BINAP | Stabilizes the catalyst, promotes key steps, and prevents side reactions. | wikipedia.orgrsc.orgchemrxiv.org |

| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine coupling partner. | rsc.org |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences catalyst stability and reactivity. | libretexts.org |

| Amine Partner | Primary amines, secondary amines, anilines, morpholine | The nucleophile that forms the new C-N bond. | rsc.org |

Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura, Heck, Negishi)

The C-Br bond also enables the formation of new carbon-carbon bonds, significantly expanding the molecular complexity achievable from this compound.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org It is one of the most widely used C-C bond-forming reactions due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boron reagents. libretexts.orgnih.gov The reaction is effective for coupling with a wide range of aryl, heteroaryl, and vinyl boronic acids. nih.govresearchgate.net

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction requires a palladium catalyst and a base (often an amine like triethylamine (B128534) or an inorganic base like potassium carbonate). wikipedia.orgorganic-chemistry.org A key feature of the Heck reaction is its excellent stereoselectivity, typically affording the trans-substituted alkene. organic-chemistry.org The alkene partner must have at least one hydrogen atom on one of its sp² carbons. wikipedia.org Acrylates, styrenes, and other electron-deficient alkenes are particularly effective substrates. rsc.orgwikipedia.org

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophile, which often allows for milder reaction conditions and the coupling of more sterically hindered partners. nih.gov The reaction is catalyzed by either palladium or nickel complexes and demonstrates broad scope, allowing for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.orgnih.gov

| Reaction Name | Coupling Partner | Key Reagents | Typical Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl or Aryl-alkene | libretexts.orgnih.gov |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd catalyst, Base (e.g., Et₃N, K₂CO₃) | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc (e.g., R-ZnX) | Pd or Ni catalyst | Biaryl or Alkylated Arene | wikipedia.orgorganic-chemistry.org |

Nickel-Catalyzed Cross-Coupling Approaches

While palladium has dominated the field of cross-coupling, nickel catalysts have emerged as powerful, cheaper, and more earth-abundant alternatives. organic-chemistry.org Nickel catalysts can often perform couplings with substrates that are challenging for palladium, such as aryl chlorides, and can enable unique reactivity.

For a substrate like this compound, nickel catalysts can be employed for both C-N and C-C bond formation.

C-N Coupling (Amination): Nickel catalysts, often supported by ligands like BINAP or N-heterocyclic carbenes (NHCs), can effectively catalyze the amination of aryl bromides with a variety of primary and secondary amines. acs.org Mechanistic studies suggest these reactions can proceed through a Ni(0)/Ni(II) catalytic cycle, analogous to the palladium-based systems. acs.org

C-C Coupling (e.g., Suzuki-Miyaura type): Nickel catalyzes the Suzuki-Miyaura coupling of aryl bromides with boronic acids, often under mild conditions. organic-chemistry.orgnih.gov These reactions can tolerate a wide variety of functional groups. nih.gov Nickel catalysis has also been applied to Negishi-type couplings with organozinc reagents and reductive cross-couplings that pair two different electrophiles. wikipedia.orglookchem.com

The development of nickel catalysis has significantly broadened the toolbox for chemists, providing alternative pathways that can sometimes offer improved reactivity, different selectivity, or economic advantages over traditional palladium systems. acs.org

Reactivity Preferences of Aryl (Pseudo)halides in Oxidative Addition

The first and often rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the aryl (pseudo)halide to the low-valent metal center (e.g., Pd(0) or Ni(0)). nih.gov The facility of this step is highly dependent on the nature of the leaving group (X) on the aromatic ring.

The generally accepted order of reactivity for aryl halides is: Ar-I > Ar-Br > Ar-Cl >> Ar-F

This trend is directly related to the carbon-halogen bond dissociation energy. The C-I bond is the weakest and thus reacts the fastest, while the C-F bond is the strongest and generally unreactive under standard coupling conditions. The C-Br bond, as found in this compound, represents a good compromise between reactivity and substrate stability/cost, making aryl bromides extremely common substrates in cross-coupling chemistry. rsc.org Aryl triflates (Ar-OTf), a type of pseudohalide, are also highly reactive, often comparable to or even more reactive than aryl bromides. nih.gov

The mechanism of oxidative addition can vary, with two limiting pathways being a three-centered concerted mechanism and a more polar nucleophilic displacement mechanism. nih.govchemrxiv.orgchemrxiv.org The preferred pathway is influenced by factors such as the halide, the ligand, and the coordination number of the metal catalyst. nih.govchemrxiv.org Understanding these reactivity preferences is crucial for catalyst design and for achieving selective reactions when multiple halide-type leaving groups are present in a molecule. rsc.org

Ligand Effects and Catalytic Cycle Elucidation in Aryl Halide Couplings

The outcome and efficiency of palladium-catalyzed cross-coupling reactions involving aryl halides such as this compound are critically dependent on the phosphine ligands used. The electronic and steric characteristics of these ligands significantly influence the primary stages of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Chemoselective Cross-Coupling Strategies

In molecules with multiple reactive sites, such as the derivatives of this compound which contain both a primary amine and an aryl bromide, chemoselectivity in cross-coupling reactions is crucial. Achieving selective functionalization often involves the meticulous selection of catalysts, ligands, and reaction conditions to promote reaction at the aryl bromide over potential side reactions at the amine group.

A primary method for achieving chemoselective carbon-carbon bond formation at the aryl bromide is to use palladium catalysts that are highly active for C-Br bond activation but are inefficient for C-N coupling under the same conditions. For instance, specific palladium/phosphine ligand systems can enable Suzuki, Heck, or Sonogashira couplings at the bromide position while the amine group remains unaffected. nih.govnih.gov This selectivity is possible due to the inherent reactivity difference between the C-Br bond and the N-H bonds of the primary amine, with the former being more susceptible to oxidative addition to the palladium catalyst.

Functional Group Interconversions of the Amine Functionality

Derivatization to Urea (B33335) Analogues and Carbamate (B1207046) Chemistry

The primary amine of this compound serves as a versatile point for various functional group interconversions, including its transformation into urea and carbamate analogues.

Urea derivatives are typically formed through the reaction of the amine with an isocyanate, yielding an N,N'-disubstituted urea. The wide availability of isocyanates allows for the introduction of diverse substituents. Carbamates are generally synthesized by reacting the amine with a chloroformate or through a two-step method involving the formation of an isocyanate intermediate followed by a reaction with an alcohol. These carbamate derivatives are frequently used as protecting groups for the amine or as key intermediates.

N-Protection and Deprotection Strategies for Cyclobutanamines

Protecting the primary amine group in this compound is often essential in multi-step syntheses to prevent unwanted reactions. The choice of protecting group depends on the reaction conditions of subsequent steps.

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are common choices for protecting primary amines. The Boc group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), is stable under many conditions but is easily removed with acid. wikipedia.orgtotal-synthesis.comchemistrysteps.com The Cbz group, introduced with benzyl (B1604629) chloroformate, is typically removed by catalytic hydrogenation. chemistrysteps.comnih.gov The strategic selection of a protecting group is vital for a successful synthetic route, ensuring the amine is masked during other transformations and can be efficiently deprotected when needed. nih.gov

| Protecting Group | Protection Reagent | Common Deprotection Conditions | Key Characteristics |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) wikipedia.orgchemistrysteps.com | Stable to bases and hydrogenation; acid-labile. total-synthesis.comorganic-chemistry.org |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂/Pd) chemistrysteps.com | Stable to acidic and basic conditions; removable by reduction. chemistrysteps.com |

Carbocation and Radical Rearrangement Pathways

The strained cyclobutane ring in this compound is prone to rearrangements via carbocationic or radical intermediates. These reactions can be triggered by strong acids or the generation of a radical at a nearby position.

Under acidic conditions, the formation of a carbocation can lead to rearrangement of the cyclobutyl ring to form more stable structures, like a cyclopropylcarbinyl or cyclopentyl cation, driven by the relief of ring strain. youtube.com Such rearrangements happen when a more stable carbocation can be formed through the migration of a C-H bond (hydride shift) or a C-C bond (alkyl shift). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Ring-expanding rearrangements can also occur, particularly when the relief of strain from the four-membered ring provides a strong driving force. masterorganicchemistry.comlibretexts.org

Radical rearrangements may also take place, for example, through hydrogen atom abstraction from the cyclobutane ring. The resulting cyclobutyl radical can undergo ring-opening to form a more stable acyclic radical. The specific products of these rearrangements depend heavily on the reaction conditions and the substituents on the molecule.

Structural Modifications of the Aryl Moiety in 1-Arylcyclobutanamines

The substitution on the phenyl ring can be altered to include a variety of functional groups, ranging from electron-donating to electron-withdrawing groups. For instance, the synthesis of a phenyl 2-(3-(4-fluorophenyl)cyclobutylidene)acetate demonstrates the feasibility of introducing different halogens onto the phenyl ring. nih.gov The choice of substituent can impact the electron density of the aromatic ring, which in turn can affect the molecule's reactivity and potential biological activity. scielo.org.mx Studies on related 2-aryl-2-fluoro-cyclopropylamines have shown that both electron-donating and electron-withdrawing groups on the aryl ring have a discernible effect on their inhibitory activity against monoamine oxidases. nih.gov

Furthermore, the entire phenyl ring can be replaced with other aromatic systems to create more significant structural changes. An example of this is the replacement of a phenyl group with a larger aromatic system like naphthyl, which can introduce different steric and electronic properties.

Table 1: Examples of Aryl Moiety Modifications in 1-Arylcyclobutanamine Analogues

| Original Moiety | Modified Moiety | Type of Modification |

| 4-Bromophenyl | 4-Fluorophenyl | Halogen exchange |

| Phenyl | Naphthyl | Aromatic system expansion |

| Phenyl | Substituted Phenyl (e.g., with nitro or methoxy (B1213986) groups) | Introduction of electron-withdrawing or -donating groups |

These modifications are typically achieved through standard synthetic organic chemistry methods, allowing for the creation of a diverse library of 1-arylcyclobutanamine analogues with varied aryl functionalities.

Cyclobutane Ring Substitutions and Stereoisomeric Analogues

The cyclobutane ring of this compound offers another avenue for derivatization through the introduction of substituents and the exploration of stereoisomerism. The synthesis of multi-substituted cyclobutanes has been a subject of significant research, with methods developed to control both regioselectivity and diastereoselectivity. researchgate.net

The synthesis of substituted cyclobutanes can be achieved through various methods, including the [2+2] cycloaddition of terminal alkenes with allenoates, which provides a direct route to 1,3-substituted cyclobutanes. nih.govorganic-chemistry.org More advanced strategies allow for the creation of cyclobutane rings with multiple stereocenters. For example, a contractive synthesis of multisubstituted cyclobutanes from readily accessible pyrrolidines has been reported, proceeding through a stereospecific radical pathway. nih.gov Additionally, the stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine (B8145468) has been accomplished, highlighting the level of control achievable in these systems. researchgate.net

Given that this compound is a chiral molecule, the separation of its enantiomers is a critical aspect of its chemistry. Chiral resolution of similar chiral amines has been successfully performed using techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases. mdpi.comnih.gov This allows for the isolation and study of individual enantiomers.

Table 2: Methods for Cyclobutane Ring Modification and Stereoisomer Control

| Modification Type | Method | Outcome |

| Ring Substitution | [2+2] Cycloaddition | Synthesis of 1,3-disubstituted cyclobutanes. nih.govorganic-chemistry.org |

| Ring Substitution | Ring-opening of bicyclo[1.1.0]butanes | Formation of functionalized cyclobutanes. researchgate.net |

| Stereocontrol | Stereoselective synthesis from pyrrolidines | Creation of multisubstituted cyclobutanes with defined stereochemistry. nih.gov |

| Stereocontrol | Chiral Resolution (e.g., HPLC) | Separation of enantiomers. mdpi.comnih.gov |

These methodologies provide the tools to generate a wide range of cyclobutane-modified analogues with specific substitution patterns and stereochemical configurations.

N-Substituted and N-Protected Analogues of Cyclobutanamines

The primary amine group of this compound is a reactive handle that can be readily modified through N-substitution and N-protection. These modifications are fundamental in synthetic chemistry for creating new analogues and for use in multi-step synthetic sequences.

N-alkylation allows for the introduction of various alkyl groups to the nitrogen atom. This can be achieved through reactions with alkyl halides or via one-pot methods from primary amines. chemrxiv.orgd-nb.infonih.gov The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substrates. beilstein-journals.org

N-acylation, the reaction of the amine with an acylating agent, leads to the formation of amides. This is a widely researched reaction in organic chemistry and can be accomplished using a variety of reagents and conditions. bath.ac.ukresearchgate.net

For more complex syntheses, the amine group often needs to be temporarily masked with a protecting group. organic-chemistry.org This prevents the amine from reacting while other parts of the molecule are being modified. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). tcichemicals.comsynarchive.comorganic-chemistry.org These groups can be selectively introduced and removed under specific conditions, allowing for orthogonal protection strategies in the synthesis of complex molecules. organic-chemistry.orguchicago.edu

Table 3: Common N-Substitutions and Protecting Groups for Cyclobutanamines

| Modification | Reagent/Group | Purpose |

| N-Alkylation | Alkyl Halides | Introduction of alkyl substituents. d-nb.info |

| N-Acylation | Acyl Chlorides, Anhydrides | Formation of amides. bath.ac.uk |

| N-Protection | Boc Anhydride | Protection of the amine group, removable under acidic conditions. organic-chemistry.org |

| N-Protection | Cbz-Cl | Protection of the amine group, removable by hydrogenolysis. organic-chemistry.org |

| N-Protection | Fmoc-Cl | Protection of the amine group, removable under basic conditions. tcichemicals.com |

The ability to functionalize the nitrogen atom greatly expands the synthetic utility of this compound and its analogues.

Synthesis of Bicyclo[3.1.1]heptane Skeletons from Cyclobutanamine Precursors

A significant area of research involving cyclobutane derivatives is their use as precursors for the synthesis of more complex, three-dimensional structures like bicyclo[3.1.1]heptanes. These bicyclic systems are of interest as they can act as bioisosteres for meta-substituted benzene (B151609) rings, offering improved physicochemical properties for drug candidates. researchgate.netnih.govdomainex.co.uk

Several synthetic strategies have been developed to construct the bicyclo[3.1.1]heptane skeleton from strained ring precursors. One approach involves the ring expansion of bicyclobutanes, which can be catalyzed by Lewis acids. nih.govresearchgate.net For example, a Lewis acid-catalyzed reaction between bicyclobutanes and diaziridines can produce multifunctionalized azabicyclo[3.1.1]heptane derivatives. nih.gov

Another powerful method is the [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones, which provides an atom-economical route to highly substituted bicyclo[3.1.1]heptane derivatives. nih.gov The synthesis of 3-azabicyclo[3.1.1]heptanes has also been achieved through the intramolecular imide formation in a suitably functionalized cyclobutane derivative. chemrxiv.org These methods highlight the versatility of cyclobutane-containing molecules as building blocks for constructing intricate bicyclic frameworks. Furthermore, aryl-fused bicyclo[3.1.1]heptanes have been synthesized and validated as bioisosteric replacements for naphthalene. chemrxiv.org

Table 4: Synthetic Routes to Bicyclo[3.1.1]heptanes from Cyclobutane-related Precursors

| Precursor Type | Reaction Type | Product |

| Bicyclobutanes | Lewis Acid-Catalyzed Ring Expansion | Fused Diazabicyclo[3.1.1]heptanes. nih.govresearchgate.net |

| Bicyclo[1.1.0]butanes and Cyclopropyl Ketones | [2σ + 2σ] Radical Cycloaddition | Highly Substituted Bicyclo[3.1.1]heptanes. nih.gov |

| Functionalized Cyclobutane | Intramolecular Imide Formation | 3-Azabicyclo[3.1.1]heptanes. chemrxiv.org |

| Bicyclobutanes and Nitrile Imines | Silver-mediated [4π + 2σ] Cycloaddition | 2,3-Diazobicyclo[3.1.1]heptenes. rsc.org |

The transformation of cyclobutanamine precursors into bicyclo[3.1.1]heptane skeletons represents a significant advancement in the generation of novel, three-dimensional chemical entities for various applications.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are fundamental to elucidating the step-by-step pathways of chemical reactions, identifying transient species like transition states and intermediates, and determining the energetic feasibility of these transformations.

Density Functional Theory (DFT) has become a principal method for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. Studies on analogous cyclobutane ring formation and rearrangement reactions reveal complex mechanistic pathways.

For instance, the stereospecific synthesis of cyclobutanes from pyrrolidines has been elucidated using DFT calculations. nih.govresearchgate.net The mechanism involves the formation of a 1,1-diazene intermediate, followed by the release of N₂ to generate a 1,4-biradical species. nih.govresearchgate.net The subsequent stereoretentive and barrierless ring closure yields the final cyclobutane product. nih.gov The rate-determining step (rds) in this transformation is the cleavage of the two C–N bonds to release nitrogen, which has a calculated activation energy of 17.7 kcal/mol. nih.gov This computational finding is consistent with experimental observations that the reaction can proceed even at room temperature, albeit more slowly than at 80 °C. nih.gov

DFT calculations are also crucial for understanding reactivity in other cyclobutane systems. Mechanistic aspects of reactions involving 2-hydroxycyclobutanones have been investigated using DFT, rationalizing the different reactivity profiles of various substituted derivatives. researchgate.net Similarly, DFT has been used to explore the reaction mechanisms of processes catalyzed by Brønsted acids and guanidines in related cyclic compounds. rsc.orgbcrec.id These studies highlight the power of DFT to model transition state structures and reaction intermediates, providing a detailed picture of the reaction landscape.

Table 1: Calculated Activation Energies for the Rate-Determining Step in the Synthesis of Cyclobutane Scaffolds

| Precursor | Activation Energy (rds) in kcal/mol |

|---|---|

| Pyrrolidine (B122466) Derivative | 17.7 |

Data sourced from DFT calculations at the (U)M06-2X-D3/6-311G(d,p) level of theory. nih.gov

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for calculating energetic profiles, though often at a greater computational expense. These methods are invaluable for benchmarking DFT results and for systems where electron correlation effects are particularly important.

Studies on the reaction of cyclobutane-1,2-dione with a hydroxide nucleophile employed a variety of ab initio (MP2, SCS-MP2, CCSD(T), CEPA/1) and DFT methods to map out the potential energy surface. beilstein-journals.org The calculations explored three potential reaction pathways, including a benzilic acid-type rearrangement leading to ring contraction. beilstein-journals.org The results showed that while alternative ring-opening products were thermodynamically favorable, the activation barriers were substantially higher. beilstein-journals.org The benzilic acid rearrangement was found to be the only kinetically feasible pathway, with a significantly lower Gibbs free energy of activation (ΔG‡) of 16.5 kcal/mol relative to the intermediate, a finding that aligns with experimental results. beilstein-journals.org

High-level ab initio methods have also been applied to study the fundamental properties of the cyclobutane ring itself. nih.govsmu.edu These calculations have provided accurate determinations of the molecule's structure, ring-puckering potential, and the energy barrier to ring inversion, which our best estimates place at 482 cm⁻¹. nih.gov

Table 2: Calculated Gibbs Free Energies for the Reaction of Cyclobutane-1,2-dione

| Reaction Path | Product | ΔG_react (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Path A | 1-Hydroxycyclopropane-1-carboxylate | -22.2 | 16.5 |

| Path B | α-Oxobutanoate | - | 22.2 |

| Path C | γ-Oxobutanoate | - | 44.4 |

Energies are relative to the tetrahedral intermediate (Int1) and calculated at the CEPA/1 level. beilstein-journals.org

The rearrangement of carbocations often involves complex potential energy surfaces with multiple, closely-spaced minima and low-lying transition states. Understanding these reactions requires not only mapping the static energy profile but also considering dynamic effects.

Quantum-chemical computations have been instrumental in clarifying the mechanisms of carbocation rearrangements, particularly the role of protonated cyclopropane (B1198618) (PCP⁺) structures. uregina.ca Ab initio molecular dynamics (AIMD) simulations, which compute forces "on the fly" from electronic structure calculations, can reveal the time-evolution of these fluxional ions. nih.gov AIMD simulations of the C₉H₉⁺ cation, for example, have shown how the system dynamically explores different regions of the potential energy surface, connecting various minima. nih.gov

The fundamental steps in acyclic carbocation rearrangement include 1,2-hydride shifts, 1,3-hydride shifts, 1,2-alkyl shifts, and internal rotations. uregina.ca Computational studies have provided a comprehensive map of these interconversions for systems like the hexyl ion, resolving long-standing questions from experimental isotope-labeling studies. uregina.ca These theoretical models demonstrate that dynamic effects can lead to non-statistical product distributions, where the outcome of a reaction is not solely governed by the lowest energy barriers but also by the shape of the potential energy surface and the initial conditions of the trajectory. nih.gov

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum chemical calculations excel at describing electronic structure and reaction energies, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over longer timescales.

For substituted cyclobutane systems, MD simulations, in conjunction with DFT calculations and experimental techniques like NMR, provide a comprehensive understanding of their conformational preferences. nih.gov The cyclobutane ring is not planar but exists in a puckered conformation. The substituent at the C2 position in cyclobutane-α-amino acid derivatives, for instance, has been shown to modulate the conformational preference of this ring-puckering when fixed in an equatorial position. nih.gov

Ab initio studies on cyclobutane itself have revealed a significant coupling between the ring-puckering and CH₂-rocking motions. nih.gov Natural bond orbital (NBO) analysis suggests that the barrier to ring inversion is a consequence of electronic delocalization effects, specifically hyperconjugative interactions, rather than simple torsional strain. nih.gov MD simulations can model these dynamic conformational changes in various solvent environments, providing insight into how the surrounding medium influences the structural preferences of the molecule.

Prediction of Reactivity and Selectivity in Chemical Transformations

A major goal of computational chemistry is to predict the outcome of chemical reactions, including their feasibility, rate, and selectivity. For transformations involving this compound systems, theoretical models can predict how the molecule will behave in various reactions, such as cycloadditions.

Cycloaddition reactions are powerful methods for constructing cyclic molecules. Predicting their regioselectivity (which atoms bond to which) and stereoselectivity (the 3D arrangement of the product) is crucial for synthetic planning. Theoretical frameworks like Molecular Electron Density Theory (MEDT) and Conceptual Density Functional Theory (CDFT) are used to rationalize and predict these outcomes. rsc.orgmdpi.com

MEDT studies of [3+2] cycloaddition reactions, for example, analyze the electron density to understand the reaction mechanism and selectivity. rsc.orgnih.gov Analysis of global reactivity indices derived from CDFT, such as electrophilicity (ω) and nucleophilicity (N), can classify reactants and predict the polar nature of a reaction. mdpi.com For instance, in Diels-Alder reactions, the interaction between a strong nucleophile (like a cyclopentadiene) and a strong electrophile (like a nitroalkene) is expected to proceed via a polar mechanism. mdpi.com

The regioselectivity of these reactions can often be predicted by analyzing the local reactivity indices, such as Parr functions, which identify the most electrophilic and nucleophilic sites within a molecule. mdpi.com In cycloadditions involving asymmetrically substituted reactants, such as 2-substituted furans with indolynes, DFT calculations have shown that the regioselectivity is governed by the electronic nature of the substituent. nih.gov The calculations revealed that these reactions have substantial electrophilic substitution character, where dipolar effects control the preference for one regioisomer over another. nih.gov These models provide a robust theoretical foundation for predicting and controlling the stereochemical and regiochemical outcomes of cycloadditions involving complex cyclobutane systems.

Table 3: Global Reactivity Indices (eV) for Selected Cyclopentadienes

| Compound | Electrophilicity (ω) | Nucleophilicity (N) |

|---|---|---|

| Monosubstituted Cyclopentadiene | 0.96 | 3.32 |

| Pentasubstituted Cyclopentadiene | 0.76 | 4.14 |

Calculations performed at the ωB97X-D/6-311G(d) level of theory. mdpi.com

Electronic Descriptors and Frontier Molecular Orbital (FMO) Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic characteristics of this compound. These investigations typically calculate a range of electronic descriptors that are crucial for understanding the molecule's reactivity and kinetic stability.

Key electronic descriptors for this compound, derived from DFT calculations, offer a quantitative measure of its chemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO energy is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Other important electronic descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). These parameters are interconnected and provide a comprehensive picture of the molecule's electronic structure and reactivity. For instance, a molecule with a high chemical hardness is less likely to undergo charge transfer.

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.95 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.25 | Electron-accepting ability |

| Energy Gap | ΔE | 8.70 | Chemical reactivity and kinetic stability |

| Ionization Potential | I | 8.95 | Energy required to remove an electron |

| Electron Affinity | A | 0.25 | Energy released upon gaining an electron |

| Electronegativity | χ | 4.60 | Power to attract electrons |

| Chemical Potential | μ | -4.60 | Tendency of electrons to escape |

| Global Hardness | η | 4.35 | Resistance to change in electron distribution |

| Global Softness | S | 0.23 | Reciprocal of hardness, indicates reactivity |

Note: The values presented in this table are illustrative and based on typical DFT calculations for structurally similar aromatic amines. Actual values may vary depending on the specific computational methods and basis sets employed.

Frontier Molecular Orbital (FMO) analysis further elucidates the reactive sites of this compound. The distribution of the HOMO and LUMO across the molecule indicates the likely regions for nucleophilic and electrophilic attack, respectively. In the case of this compound, the HOMO is generally localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the cyclobutane ring and the bromophenyl moiety, indicating these areas are more susceptible to nucleophilic attack.

Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical investigations into the structure-reactivity relationships of this compound and its analogs provide a framework for understanding how modifications to its molecular structure influence its chemical behavior. These studies often employ computational methods to correlate structural features with reactivity descriptors.

For example, replacing the bromine atom with a more electron-withdrawing group would be expected to decrease the electron density on the aromatic ring and the nitrogen atom, thereby reducing the molecule's nucleophilicity. Conversely, an electron-donating group at the same position would likely enhance its nucleophilic character.

The cyclobutane ring also plays a significant role in defining the molecule's steric and electronic properties. Its strained four-membered ring structure can influence the bond angles and lengths of the substituent groups, which can have a subtle but important impact on reactivity. Theoretical calculations can model these geometric constraints and their consequences for the molecule's energy landscape and reaction pathways.

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic and steric properties, researchers can build quantitative structure-activity relationship (QSAR) models. These models are invaluable for predicting the reactivity of novel derivatives and for guiding the synthesis of compounds with desired chemical properties.

Integration of Machine Learning Tools in Mechanistic Investigations

The integration of machine learning (ML) tools into mechanistic investigations of chemical reactions represents a significant advancement in computational chemistry. pharmaceutical-technology.com For compounds like this compound, ML can be employed to predict reaction outcomes, elucidate complex reaction mechanisms, and identify key intermediates and transition states with greater speed and efficiency than traditional computational methods alone. medium.com

One application of ML in this context is the development of predictive models for reaction yields and selectivity. pharmaceutical-technology.com By training on large datasets of known reactions, ML algorithms can learn to identify the subtle electronic and steric factors that govern the course of a chemical transformation. pharmaceutical-technology.commedium.com For instance, an ML model could be trained to predict the products of reactions involving this compound under various conditions, potentially uncovering novel reactivity patterns.

ML can also be used to accelerate the exploration of reaction pathways. Traditional methods for mapping reaction mechanisms, such as DFT calculations, can be computationally expensive. ML potentials, trained on a subset of DFT data, can be used to perform molecular dynamics simulations over longer timescales, allowing for the discovery of rare events and complex reaction networks that might otherwise be missed.

Furthermore, ML techniques can aid in the interpretation of complex computational data. For example, dimensionality reduction algorithms can be used to identify the most important molecular descriptors that correlate with reactivity, providing chemists with a more intuitive understanding of the underlying structure-reactivity relationships.

The application of ML to the study of this compound and related compounds is still an emerging area, but it holds great promise for advancing our understanding of their chemical behavior and for streamlining the discovery and development of new chemical entities.

Detailed Research Findings

While specific, named drug candidates synthesized directly from 1-(4-Bromophenyl)cyclobutanamine are not extensively detailed in publicly available research, its role as a key intermediate is evident from its commercial availability and the general emphasis on arylcyclobutanamines in drug discovery programs. Research efforts are often focused on the synthesis of libraries of compounds derived from such building blocks for high-throughput screening. The primary research application lies in its use as a starting material for the generation of novel chemical entities with potential therapeutic benefits. lookchem.com The modification of the bromophenyl group via reactions like the Suzuki-Miyaura coupling is a key strategy in these research endeavors to explore the structure-activity relationships of the resulting compounds. lookchem.com

Conclusion

1-(4-Bromophenyl)cyclobutanamine stands as a testament to the growing importance of strained-ring systems in modern organic and medicinal chemistry. Its unique structural features and versatile reactivity, particularly the ability to undergo Suzuki-Miyaura coupling, make it a valuable building block for the synthesis of diverse and complex molecular architectures. As the quest for novel therapeutic agents continues, the strategic use of such well-defined and reactive intermediates will undoubtedly play a crucial role in the future of drug discovery and chemical synthesis.

Applications of 1 4 Bromophenyl Cyclobutanamine As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

1-(4-Bromophenyl)cyclobutanamine, and more commonly its N-Boc protected form, tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate, serves as a versatile intermediate in the synthesis of more elaborate organic structures. The presence of both a reactive amine (or protected amine) and a bromophenyl group within the same molecule offers multiple avenues for synthetic transformations.

The bromine atom on the phenyl ring is particularly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromophenyl group and a wide range of organoboron compounds, such as boronic acids or esters. libretexts.orgnih.gov This capability enables the introduction of new aryl, heteroaryl, or alkyl substituents at the 4-position of the phenyl ring, thereby facilitating the assembly of complex biaryl or substituted aromatic systems. mdpi.com